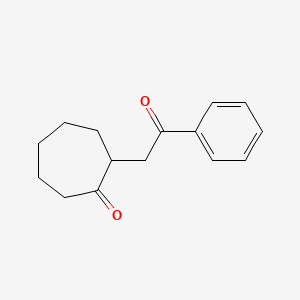![molecular formula C17H14N2 B14642700 5-Ethyl-11H-pyrido[3,4-A]carbazole CAS No. 53645-55-9](/img/structure/B14642700.png)
5-Ethyl-11H-pyrido[3,4-A]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-11H-pyrido[3,4-A]carbazole is a heterocyclic aromatic compound that belongs to the pyridocarbazole family. This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to a carbazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-11H-pyrido[3,4-A]carbazole can be achieved through multiple synthetic routes. One common method involves the preparation of 5-ethylisoquinoline, followed by the construction of the indole ring via 5-ethyl-8-hydrazinoisoquinoline . Another approach utilizes the oxidative photocyclisation of a 1-(indol-3-yl)-2-(4-pyridyl)but-1-ene . Additionally, the conversion of 1,5-methanoazocino-[4,3-b]indole uleine into 5-ethyl-1,2,3,4-tetrahydro-2-methyl-11H-pyrido[3,4-A]carbazole has been described .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-11H-pyrido[3,4-A]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-11H-pyrido[3,4-A]carbazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 5-Ethyl-11H-pyrido[3,4-A]carbazole involves several molecular targets and pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: By inhibiting topoisomerase II, the compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death.
Kinase Inhibition: Recent studies have identified its potential to inhibit specific kinases, which are enzymes involved in cell signaling and regulation.
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-11H-pyrido[3,4-A]carbazole can be compared with other pyridocarbazole compounds such as ellipticine and olivacine:
The uniqueness of this compound lies in its specific ethyl substitution, which may influence its reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
53645-55-9 |
|---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
5-ethyl-11H-pyrido[3,4-a]carbazole |
InChI |
InChI=1S/C17H14N2/c1-2-11-9-14-13-5-3-4-6-16(13)19-17(14)15-10-18-8-7-12(11)15/h3-10,19H,2H2,1H3 |
InChI-Schlüssel |
KKTSQBOIMYBTHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C3=C1C=CN=C3)NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)

![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)

![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
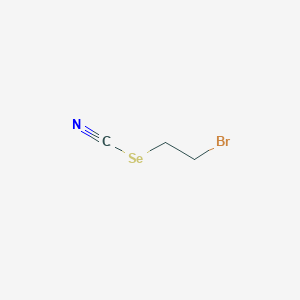
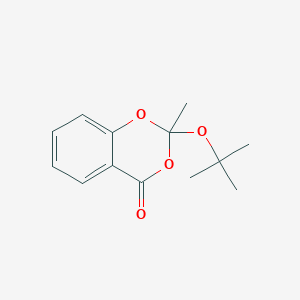
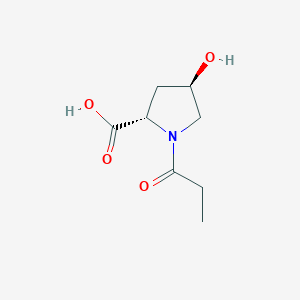
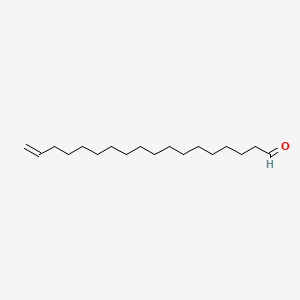

![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
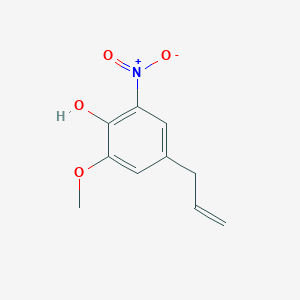
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)
